molecular formula C9H7ClN2O2 B13366842 Methyl 2-amino-3-chloro-5-cyanobenzoate

Methyl 2-amino-3-chloro-5-cyanobenzoate

Cat. No.: B13366842
M. Wt: 210.62 g/mol
InChI Key: FOTVAIBBOQONIJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-chloro-5-cyanobenzoate is a substituted benzoate ester featuring a trifunctional aromatic core with amino (-NH₂), chloro (-Cl), and cyano (-CN) groups at positions 2, 3, and 5, respectively. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for heterocyclic frameworks like quinazolinones, which exhibit diverse biological activities . Its structural complexity and electronic properties (e.g., hydrogen-bonding capacity from the amino group and electron-withdrawing effects of Cl/CN) make it a valuable precursor for drug discovery and material science applications.

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

methyl 2-amino-3-chloro-5-cyanobenzoate

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-5(4-11)3-7(10)8(6)12/h2-3H,12H2,1H3

InChI Key

FOTVAIBBOQONIJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)C#N)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-chloro-5-cyanobenzoate typically involves the reaction of 2-amino-3-chloro-5-cyanobenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

2-amino-3-chloro-5-cyanobenzoic acid+methanolcatalystMethyl 2-amino-3-chloro-5-cyanobenzoate+water\text{2-amino-3-chloro-5-cyanobenzoic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 2-amino-3-chloro-5-cyanobenzoic acid+methanolcatalyst​Methyl 2-amino-3-chloro-5-cyanobenzoate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-chloro-5-cyanobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, typically under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride, typically in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate, typically in aqueous or organic solvents.

Major Products Formed

    Substitution: Products with the chloro group replaced by the nucleophile.

    Reduction: Products with the cyano group reduced to an amine group.

    Oxidation: Products with the amino group oxidized to a nitro group.

Scientific Research Applications

Methyl 2-amino-3-chloro-5-cyanobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-chloro-5-cyanobenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and cyano groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The reactivity and applications of methyl-substituted benzoates are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of Methyl 2-amino-3-chloro-5-cyanobenzoate with its closest analogs:

Compound Name Substituents (Positions) Key Functional Groups Similarity Score CAS Number
This compound -NH₂ (2), -Cl (3), -CN (5) Amino, chloro, cyano Reference Not explicitly listed in evidence
Methyl 2-amino-5-chlorobenzoate -NH₂ (2), -Cl (5) Amino, chloro 0.75–0.89 77820-58-7
Methyl 2-amino-3-chlorobenzoate -NH₂ (2), -Cl (3) Amino, chloro 0.75 143269-74-3
Hexadecyl 3-amino-4-chlorobenzoate -NH₂ (3), -Cl (4), C16 ester Amino, chloro, long-chain ester 0.74 123853-39-4
Methyl 3-amino-5-chloro-2-methylbenzoate -NH₂ (3), -Cl (5), -CH₃ (2) Amino, chloro, methyl 0.89 5202-89-1
Key Observations:

Positional Isomerism: Methyl 2-amino-5-chlorobenzoate (CAS 77820-58-7) shares the amino and chloro groups but lacks the cyano group at position 4. This absence reduces its electron-withdrawing character and hydrogen-bond acceptor capacity compared to the target compound . Methyl 2-amino-3-chlorobenzoate (CAS 143269-74-3) retains the amino and chloro groups at positions 2 and 3 but lacks substitution at position 5, leading to reduced steric hindrance and altered reactivity .

Functional Group Impact: The cyano group in this compound enhances electrophilicity at position 5, facilitating nucleophilic aromatic substitution or cyclization reactions. This is absent in analogs like Methyl 2-amino-5-chlorobenzoate, which instead features a chloro group at this position . Long-chain esters (e.g., Hexadecyl 3-amino-4-chlorobenzoate) exhibit markedly different physicochemical properties, such as lower solubility in polar solvents, which limits their utility in pharmaceutical synthesis compared to methyl esters .

Synthetic Accessibility: Methyl 2-amino-5-chlorobenzoate is synthesized via halogenation of 2-aminobenzoic acid followed by esterification, a route that may require harsh conditions (e.g., N-halosuccinimide in DMF at 100°C) . The addition of a cyano group in this compound likely necessitates nitrile-introduction steps (e.g., Sandmeyer reaction), increasing synthetic complexity.

Crystallographic and Spectroscopic Comparisons

  • Hydrogen Bonding: Methyl 2-amino-5-chlorobenzoate forms intramolecular N–H⋯O hydrogen bonds, creating a planar six-membered ring structure that stabilizes its crystal lattice . The addition of a cyano group in this compound may disrupt this planar arrangement due to steric and electronic effects, altering packing efficiency.
  • Spectroscopic Signatures: FTIR: The cyano group in this compound would exhibit a strong absorption band near ~2240 cm⁻¹ (C≡N stretch), absent in chloro-substituted analogs . NMR: The deshielding effect of the cyano group would shift aromatic proton signals downfield compared to Methyl 2-amino-5-chlorobenzoate .

Biological Activity

Methyl 2-amino-3-chloro-5-cyanobenzoate, a compound of interest in medicinal chemistry, has been studied for its biological activities, particularly in the context of its synthesis, pharmacological properties, and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, case studies, and detailed research findings.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from simpler precursors. The primary steps include:

  • Esterification and Cyanation : The initial step involves the esterification of 2-chloro-5-iodobenzoic acid followed by a cyanation reaction to yield methyl 2-chloro-5-cyanobenzoate .
  • Reduction and Hydrolysis : Subsequent reactions may include reduction steps and hydrolysis to introduce amino groups or other functional groups that enhance biological activity .

The overall yield and purity of the synthesized compound are critical parameters that influence its biological efficacy.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the strain tested, indicating moderate antibacterial activity .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa200

Antifungal Activity

The compound also exhibited antifungal properties against several pathogenic fungi. For instance, it showed moderate activity against Candida albicans and Aspergillus niger, with EC50 values ranging from 30 to 80 µg/mL. These findings suggest potential applications in treating fungal infections .

Fungal Strain EC50 (µg/mL)
Candida albicans30
Aspergillus niger80

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines indicated that this compound has selective cytotoxic effects. In particular, it was found to inhibit cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM after 48 hours of treatment. Importantly, it did not exhibit significant toxicity in normal human fibroblast cells at similar concentrations .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound in a clinical setting. The compound was tested against isolates from infected patients, demonstrating a notable reduction in bacterial load over a period of treatment .
  • Cytotoxicity Evaluation : In another study focusing on cancer therapy, the compound was administered to MCF-7 cells, leading to apoptosis as demonstrated by increased Annexin V staining and caspase activation. This suggests that this compound may induce programmed cell death in cancer cells through intrinsic pathways .

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